L-Tryptophan-13C11
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Overview
Description
L-Tryptophan-13C11 is a stable isotope-labeled compound of L-Tryptophan, an essential amino acid. This compound is labeled with carbon-13 at eleven positions, making it useful for various scientific research applications. L-Tryptophan is a precursor to several important biomolecules, including serotonin, melatonin, and vitamin B3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tryptophan-13C11 is synthesized by incorporating carbon-13 into the L-Tryptophan molecule. The synthesis involves the use of carbon-13 labeled precursors in the biosynthetic pathway of L-Tryptophan. The reaction conditions are carefully controlled to ensure the incorporation of carbon-13 at the desired positions .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into the L-Tryptophan molecule during their metabolic processes. The fermentation broth is then processed to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan-13C11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as indole-3-acetaldehyde.
Reduction: Reduction reactions can convert this compound into compounds like tryptamine.
Substitution: Substitution reactions can replace functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
Oxidation: Indole-3-acetaldehyde and other indole derivatives.
Reduction: Tryptamine and related compounds.
Substitution: Various substituted tryptophan derivatives.
Scientific Research Applications
L-Tryptophan-13C11 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Helps in understanding protein synthesis and metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for research and development
Mechanism of Action
L-Tryptophan-13C11 exerts its effects by serving as a precursor to several important biomolecules. It is converted into serotonin, melatonin, and vitamin B3 through enzymatic pathways. The incorporation of carbon-13 allows researchers to track the metabolic fate of this compound and study its interactions with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan-15N2: Labeled with nitrogen-15 at two positions.
L-Tryptophan-13C11,15N2: Labeled with carbon-13 at eleven positions and nitrogen-15 at two positions.
Uniqueness
This compound is unique due to its extensive labeling with carbon-13, making it particularly useful for detailed metabolic studies and NMR-based research. This extensive labeling allows for more precise tracking and analysis compared to compounds labeled with fewer isotopes .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |
InChI Key |
QIVBCDIJIAJPQS-WQQZOYGJSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH]N2)[13CH2][13C@@H]([13C](=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
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